Pexiganan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pexiganan is a synthetic antimicrobial peptide that is an analog of magainin, a peptide originally isolated from the skin of the African clawed frog. It exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is primarily used in the treatment of diabetic foot ulcers due to its potent antimicrobial properties .

准备方法

合成路线和反应条件: 佩克西甘肽使用固相肽合成 (SPPS) 合成,这是一种允许将氨基酸依次添加到生长的肽链中的方法。该过程包括以下步骤:

第一个氨基酸的连接: 到固体树脂上。

脱保护: 氨基酸的保护基团。

偶联: 使用偶联试剂(如二环己基碳二亚胺 (DCC) 或苯并三唑-1-基氧基三(二甲基氨基)磷鎓六氟磷酸盐 (BOP))连接下一个氨基酸。

重复: 脱保护和偶联步骤,直到获得所需的肽序列。

裂解: 将肽从树脂上裂解下来,并使用裂解混合物(通常包含三氟乙酸 (TFA))去除侧链保护基团。

工业生产方法: 佩克西甘肽的工业生产涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 进行纯化,以确保肽的纯度。 然后将纯化的肽冷冻干燥,以获得稳定的干燥形式 .

化学反应分析

反应类型: 佩克西甘肽会发生各种化学反应,包括:

氧化: 佩克西甘肽可以被氧化,导致半胱氨酸残基之间形成二硫键,这可以稳定其结构。

还原: 还原反应可以断裂二硫键,导致更灵活的肽结构。

取代: 佩克西甘肽可以发生取代反应,其中特定的氨基酸被其他氨基酸取代,以增强其抗菌活性或稳定性。

常用试剂和条件:

氧化: 过氧化氢或碘可以用作氧化剂。

还原: 二硫苏糖醇 (DTT) 或β-巯基乙醇是常见的还原剂。

取代: 氨基酸衍生物和偶联试剂(如 DCC 或 BOP)用于取代反应。

科学研究应用

佩克西甘肽具有广泛的科学研究应用,包括:

化学: 用作研究肽合成、构效关系和肽-膜相互作用的模型肽。

生物学: 研究其在先天免疫中的作用及其与细菌膜的相互作用。

医学: 主要用于治疗糖尿病足溃疡。它还在探索其治疗其他细菌感染的潜力,包括由多重耐药细菌引起的感染。

作用机制

佩克西甘肽通过破坏细菌细胞膜发挥其抗菌作用。它与细菌膜结合并形成环形孔,导致膜去极化,细胞内容物泄漏,最终导致细菌细胞死亡。 肽的两亲结构,既有疏水区域又有亲水区域,使其能够有效地与细菌膜的脂质双层相互作用 .

类似化合物:

蛙皮素: 佩克西甘肽的天然肽来源。它具有类似的抗菌特性,但稳定性较差,效力也低于佩克西甘肽。

奥米甘肽: 另一种合成抗菌肽,具有类似的作用机制,但氨基酸序列不同。

乳酸链球菌素: 一种天然存在的抗菌肽,用于食品保存。它与佩克西甘肽相比,具有不同的结构和活性谱。

佩克西甘肽的独特性: 佩克西甘肽的独特性在于它的合成来源,这使得能够精确控制其氨基酸序列和修饰,以增强其稳定性和活性。 它的广谱活性及其对多重耐药细菌的有效性使其成为一种有价值的治疗剂 .

相似化合物的比较

Magainin: The natural peptide from which pexiganan is derived. It has similar antimicrobial properties but is less stable and less potent than this compound.

Omiganan: Another synthetic antimicrobial peptide with a similar mechanism of action but different amino acid sequence.

Nisin: A naturally occurring antimicrobial peptide used in food preservation. It has a different structure and spectrum of activity compared to this compound.

Uniqueness of this compound: this compound is unique due to its synthetic origin, which allows for precise control over its amino acid sequence and modifications to enhance its stability and activity. Its broad-spectrum activity and effectiveness against multidrug-resistant bacteria make it a valuable therapeutic agent .

属性

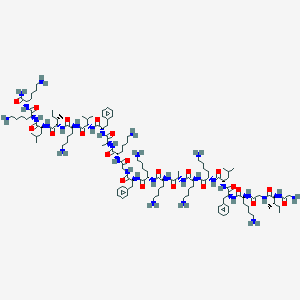

IUPAC Name |

6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGFSNZWHMDGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H210N32O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2477.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)